Functional Dichotomy: SPARC (119-122) Tetrapeptide Promotes Angiogenesis Whereas Full-Length SPARC Inhibits Endothelial Proliferation
SPARC (119-122) (KGHK) and full-length SPARC exhibit diametrically opposed effects on endothelial cell proliferation and angiogenesis. The KGHK tetrapeptide derived from the cationic region (amino acids 113–130) of SPARC stimulates endothelial cord formation in vitro and angiogenesis in vivo [1]. In direct contrast, full-length SPARC inhibits VEGF-stimulated DNA synthesis by >90% in human microvascular endothelial cells (HMEC) and reduces the tyrosine phosphorylation of MAP kinases Erk1/Erk2 to levels of unstimulated controls [2]. This functional opposition is further evidenced by the observation that SPARC peptides from the 113–130 region stimulate DNA synthesis, an activity that is masked in the intact protein [3]. For researchers studying pro-angiogenic versus anti-angiogenic mechanisms, this clear functional demarcation determines compound selection.
| Evidence Dimension | Endothelial cell proliferation / angiogenesis regulation |
|---|---|
| Target Compound Data | SPARC (119-122) (KGHK) and longer SPARC113-130 peptides stimulate endothelial cord formation in vitro and angiogenesis in vivo |
| Comparator Or Baseline | Full-length SPARC protein inhibits VEGF-stimulated DNA synthesis by >90% in HMEC cells |
| Quantified Difference | Functional inversion: stimulation of angiogenesis versus >90% inhibition of DNA synthesis |
| Conditions | SPARC peptides: endothelial cord formation assay in vitro and angiogenesis in vivo; Full-length SPARC: VEGF-stimulated HMEC proliferation assay |
Why This Matters
This functional dichotomy prevents interchangeability between the tetrapeptide and full-length SPARC in angiogenesis studies, ensuring correct reagent selection for pro-angiogenic versus anti-angiogenic experimental objectives.
- [1] Lane TF, Iruela-Arispe ML, Johnson RS, Sage EH. SPARC is a source of copper-binding peptides that stimulate angiogenesis. J Cell Biol. 1994;125(4):929-943. View Source
- [2] Kupprion C, Motamed K, Sage EH. SPARC (BM-40, osteonectin) inhibits the mitogenic effect of vascular endothelial growth factor on microvascular endothelial cells. J Biol Chem. 1998;273(45):29635-29640. View Source
- [3] Funk SE, Sage EH. The Ca2(+)-binding glycoprotein SPARC modulates cell cycle progression in bovine aortic endothelial cells. Proc Natl Acad Sci USA. 1991;88(7):2648-2652. View Source
